N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethanesulfonamide group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes.
Mechanism of Action
The mechanism of action of N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can undergo redox reactions, influencing cellular processes. These interactions can affect various signaling pathways and biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-(phenylsulfanyl)acetamide: Similar in structure but lacks the trifluoromethanesulfonamide group.
Thiazoles: Contain a sulfur atom and have diverse biological activities.
Uniqueness
N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the presence of both the trifluoromethanesulfonamide and phenylsulfanyl groups.
Properties
CAS No. |
62677-04-7 |
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Molecular Formula |
C17H18F3NO2S2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(2,6-diethyl-4-phenylsulfanylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C17H18F3NO2S2/c1-3-12-10-15(24-14-8-6-5-7-9-14)11-13(4-2)16(12)21-25(22,23)17(18,19)20/h5-11,21H,3-4H2,1-2H3 |
InChI Key |
XZHLOGJIDMRCBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1NS(=O)(=O)C(F)(F)F)CC)SC2=CC=CC=C2 |
Origin of Product |
United States |
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